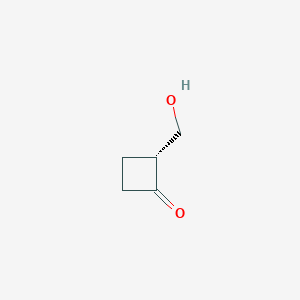
(R)-2-(Hydroxymethyl)cyclobutanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Hydroxymethyl)cyclobutanone is a chiral cyclobutanone derivative with a hydroxymethyl group attached to the second carbon of the cyclobutanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)cyclobutanone typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under conditions that promote the formation of the cyclobutanone ring. This can be achieved through photochemical or thermal cyclization reactions.
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)cyclobutanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral ligands or enzymes can be employed to ensure high enantioselectivity. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
®-2-(Hydroxymethyl)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to promote substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
科学研究应用
Pharmaceutical Development
(R)-2-(Hydroxymethyl)cyclobutanone plays a crucial role in drug synthesis. It has been used as a precursor in the development of antiviral agents. For example, it can be converted into optically active compounds that exhibit antiviral properties, such as [1R-(1α, 2β, 3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one .
Biological Research
The compound's chirality makes it particularly useful in studying enzyme-substrate interactions. Researchers utilize this compound to explore the effects of chirality on biological activity and drug efficacy.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic compounds. Its derivatives can undergo various transformations, such as oxidation to form carboxylic acids or aldehydes, and reduction to yield cyclobutanol derivatives .
Case Study 1: Development of Antiviral Agents
Research has demonstrated the successful conversion of this compound into antiviral agents. The synthesis involves several steps where the compound is transformed into optically active cyclobutanols that are further modified to produce effective antiviral drugs .
Case Study 2: Chiral Drug Synthesis
A study highlighted the use of this compound in synthesizing chiral drugs. The compound's ability to influence stereochemistry during reactions has been pivotal in developing drugs with improved selectivity and efficacy against specific biological targets .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Used as a precursor for synthesizing antiviral agents and other pharmaceuticals |
| Biological Research | Investigated for its role in enzyme-substrate interactions and chiral drug efficacy |
| Synthetic Chemistry | Acts as a building block for complex organic compounds; versatile in various chemical reactions |
作用机制
The mechanism of action of ®-2-(Hydroxymethyl)cyclobutanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with active site residues, while the cyclobutanone ring can engage in hydrophobic interactions with the enzyme or receptor.
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without the hydroxymethyl group.
2-(Hydroxymethyl)cyclopentanone: A similar compound with a five-membered ring.
®-2-(Hydroxymethyl)cyclopropanone: A similar compound with a three-membered ring.
Uniqueness
®-2-(Hydroxymethyl)cyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.
属性
IUPAC Name |
(2R)-2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













